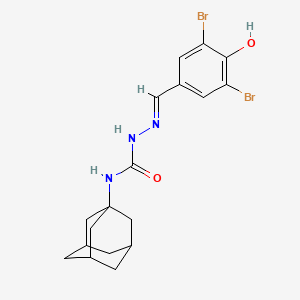![molecular formula C24H19N3O B6071556 2,3-DIHYDRO-1H-INDOL-1-YL[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE](/img/structure/B6071556.png)
2,3-DIHYDRO-1H-INDOL-1-YL[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-DIHYDRO-1H-INDOL-1-YL[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a quinoline and pyridine ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,3-DIHYDRO-1H-INDOL-1-YL[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE typically involves multiple steps, starting with the preparation of the indole and quinoline intermediates. One common method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by the hydrolysis of the phthalimido group to yield the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,3-DIHYDRO-1H-INDOL-1-YL[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2,3-DIHYDRO-1H-INDOL-1-YL[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-DIHYDRO-1H-INDOL-1-YL[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to various receptors and enzymes, modulating their activity . This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
2,3-DIHYDRO-1H-INDOL-1-YL[6-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]METHANONE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin and melatonin.
The uniqueness of this compound lies in its combined indole, quinoline, and pyridine structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(6-methyl-2-pyridin-4-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-6-7-21-19(14-16)20(15-22(26-21)17-8-11-25-12-9-17)24(28)27-13-10-18-4-2-3-5-23(18)27/h2-9,11-12,14-15H,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZLESCNWPFPOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCC4=CC=CC=C43)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-Benzenedicarboxylicacid,5-[(naphtho[2,1-b]furan-1-ylacetyl)amino]-,dimethylester(9CI)](/img/structure/B6071477.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-azepanylacetate](/img/structure/B6071490.png)
![4-[(2E)-2-[(2-Chlorophenyl)formamido]-3-(4-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B6071493.png)
![8-bromo-N-(2-furylmethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6071496.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-methyl-1H-indole-5-carboxamide](/img/structure/B6071509.png)
![(2Z)-2-[(2E)-2-({2-[(4-CHLOROPHENYL)METHOXY]-4-(DIETHYLAMINO)PHENYL}METHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B6071522.png)
![5-bromo-2-chloro-N-[4-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B6071538.png)

![1-[1-(2-butynoyl)-3-piperidinyl]-4-(3-chlorophenyl)piperazine](/img/structure/B6071546.png)
![methyl 3-[(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B6071552.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B6071558.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-butynamide](/img/structure/B6071577.png)
![4-[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxyphenyl)-1-piperidinecarboxamide](/img/structure/B6071585.png)
